molecular formula C18H15N5O2 B4168185 2'-amino-3-methyl-5-oxo-6-prop-2-enylspiro[2H-pyrrolo[2,3-c]pyrazole-4,4'-chromene]-3'-carbonitrile

2'-amino-3-methyl-5-oxo-6-prop-2-enylspiro[2H-pyrrolo[2,3-c]pyrazole-4,4'-chromene]-3'-carbonitrile

Cat. No.: B4168185
M. Wt: 333.3 g/mol
InChI Key: CGAVKXVCFBUFPW-UHFFFAOYSA-N
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Description

6’-allyl-2-amino-3’-methyl-5’-oxo-5’,6’-dihydro-1’H-spiro[chromene-4,4’-pyrrolo[2,3-c]pyrazole]-3-carbonitrile is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a spiro linkage between a chromene and a pyrrolo[2,3-c]pyrazole moiety, making it an interesting subject for chemical and pharmaceutical research.

Properties

IUPAC Name

2'-amino-3-methyl-5-oxo-6-prop-2-enylspiro[2H-pyrrolo[2,3-c]pyrazole-4,4'-chromene]-3'-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c1-3-8-23-16-14(10(2)21-22-16)18(17(23)24)11-6-4-5-7-13(11)25-15(20)12(18)9-19/h3-7H,1,8,20H2,2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAVKXVCFBUFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)N(C(=O)C23C4=CC=CC=C4OC(=C3C#N)N)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-allyl-2-amino-3’-methyl-5’-oxo-5’,6’-dihydro-1’H-spiro[chromene-4,4’-pyrrolo[2,3-c]pyrazole]-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with active methylene compounds under basic conditions, followed by cyclization and spiro-annulation reactions. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as piperidine or triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

6’-allyl-2-amino-3’-methyl-5’-oxo-5’,6’-dihydro-1’H-spiro[chromene-4,4’-pyrrolo[2,3-c]pyrazole]-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the amino or allyl groups, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as hydroxylated, alkylated, or acylated versions.

Scientific Research Applications

6’-allyl-2-amino-3’-methyl-5’-oxo-5’,6’-dihydro-1’H-spiro[chromene-4,4’-pyrrolo[2,3-c]pyrazole]-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex spiro compounds and studying spiro-annulation reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as optical or electronic characteristics.

Mechanism of Action

The mechanism of action of 6’-allyl-2-amino-3’-methyl-5’-oxo-5’,6’-dihydro-1’H-spiro[chromene-4,4’-pyrrolo[2,3-c]pyrazole]-3-carbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The chromene and pyrrolo[2,3-c]pyrazole moieties may play a role in binding to specific sites, leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indoline-3,4’-pyrrolo[2,3-d]pyrimidines]: These compounds share a similar spiro linkage and have been studied for their biological activities.

    Spiro[chromene-4,4’-piperidines]: Another class of spiro compounds with potential pharmaceutical applications.

    Spiro[isoquinoline-4,4’-pyrrolo[2,3-c]pyrazoles]: Structurally related compounds with similar chemical properties.

Uniqueness

6’-allyl-2-amino-3’-methyl-5’-oxo-5’,6’-dihydro-1’H-spiro[chromene-4,4’-pyrrolo[2,3-c]pyrazole]-3-carbonitrile is unique due to its specific combination of functional groups and spiro linkage, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-amino-3-methyl-5-oxo-6-prop-2-enylspiro[2H-pyrrolo[2,3-c]pyrazole-4,4'-chromene]-3'-carbonitrile
Reactant of Route 2
Reactant of Route 2
2'-amino-3-methyl-5-oxo-6-prop-2-enylspiro[2H-pyrrolo[2,3-c]pyrazole-4,4'-chromene]-3'-carbonitrile

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